molecular formula C8H7IO3 B1616049 (6-Iodo-1,3-benzodioxol-5-yl)methanol CAS No. 69048-76-6

(6-Iodo-1,3-benzodioxol-5-yl)methanol

Cat. No. B1616049
CAS RN: 69048-76-6
M. Wt: 278.04 g/mol
InChI Key: ODGKHOUSPOCIMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure consists of a benzodioxole core with an iodine atom attached to one of the carbon atoms. The hydroxymethyl group is linked to the benzodioxole ring. The compound’s molecular weight, elemental composition, and other spectroscopic data can be determined experimentally .


Chemical Reactions Analysis

(6-Iodo-1,3-benzodioxol-5-yl)methanol may participate in various chemical reactions, including substitution , oxidation , and reduction processes. Its reactivity depends on the functional groups present. Researchers have investigated its behavior in different reaction conditions .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 168.5–170°C .

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis of 2-Deoxy-2-Iodo Sugars : Research indicates the potential of using iodination in the synthesis of 2-deoxy-2-iodo sugars, which could be useful in the preparation of 2-deoxy sugars or Brigl’s anhydrides (Miljković et al., 1992).

Catalysis

  • Catalysis in Organic Synthesis : A study demonstrates the use of tris(triazolyl)methanol-Cu(I) structure, which includes 1,3-benzodioxolyl methanol derivatives, as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).

Organic Chemistry Reactions

  • Photochemical Reactions : Research on the photochemical reactions of carbohydrates includes the study of compounds like 6-deoxy-6-iodo-1,3-benzodioxol-5-yl methanol, highlighting their role in photochemical processes (Binkley, 1969).

Pharmaceutical Research

  • Synthesis of Chiral Building Blocks : A study discusses the enantioselective acylation of α-methyl-1,3-benzodioxole-5-ethanol, a related compound, for the synthesis of chiral intermediates in pharmaceuticals (Easwar & Argade, 2003).

Material Science

  • Catalyst in Material Synthesis : Research includes the use of palladium complexes, with structures involving 1,3-benzodioxolyl methanol derivatives, as catalysts in material synthesis, like the carbonylation of iodobenzene (Antebi et al., 2002).

Drug Discovery

  • Synthesis of Selective Receptor Agonists : A study on the synthetic approach for selective CB2 receptor agonists discusses compounds related to 1,3-benzodioxol-5-yl methanol, highlighting its relevance in medicinal chemistry (Luo & Naguib, 2012).

properties

IUPAC Name

(6-iodo-1,3-benzodioxol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGKHOUSPOCIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314458
Record name (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Iodo-1,3-benzodioxol-5-yl)methanol

CAS RN

69048-76-6
Record name NSC283806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-(methylenedioxy)benzyl alcohol (1.8 g, 12 mmol) and CF3COOAg (3.434 g, 15.5 mmol) in dry CHCl3 (55 mL) at −5° C. was added I2 (3.9 g, 15.5 mmol) in portion. The resulting yellow mixture was maintain at −5° C. for 5 min, then filtered. The filtrate was washed with 20% Na2S2O3, dried and evaporated. The crude was purified by column chromatography on silica gel (petroleum ether) to obtain (6-iodobenzo[d][1,3]dioxol-5-yl)methanol (1.8 g, 56%) as a white solid. LCMS: 279[M+1]+; 1H NMR (DMSO-d6) δ 4.31 (d, 2H, J=4.2 Hz), 5.40 (t, 1H, J=4.2 Hz), 6.03 (s, 2H), 7.03 (s, 1H), 7.34 (s, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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